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Amino-11-UTP

RNA labeling Fluorescence quenching Linker optimization

Amino-11-UTP (Amino-11-uridine triphosphate) is a chemically modified nucleotide analog of UTP, featuring an amino group attached to the uridine base via an 11-atom linker. It is designed for enzymatic incorporation into RNA during in vitro transcription by T7, T3, and SP6 RNA polymerases, introducing reactive primary amines into the RNA product.

Molecular Formula C18H26N4O16P3-3
Molecular Weight 647.3 g/mol
Cat. No. B13722937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-11-UTP
Molecular FormulaC18H26N4O16P3-3
Molecular Weight647.3 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#CCNC(=O)CCCCCN
InChIInChI=1S/C18H29N4O16P3/c19-7-3-1-2-6-13(23)20-8-4-5-11-9-22(18(27)21-16(11)26)17-15(25)14(24)12(36-17)10-35-40(31,32)38-41(33,34)37-39(28,29)30/h9,12,14-15,17,24-25H,1-3,6-8,10,19H2,(H,20,23)(H,31,32)(H,33,34)(H,21,26,27)(H2,28,29,30)/p-3/t12-,14-,15-,17-/m1/s1
InChIKeyANSQNWSACCDNRC-DNNBLBMLSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-11-UTP for RNA Labeling and Microarray Analysis: Procurement-Focused Overview


Amino-11-UTP (Amino-11-uridine triphosphate) is a chemically modified nucleotide analog of UTP, featuring an amino group attached to the uridine base via an 11-atom linker [1]. It is designed for enzymatic incorporation into RNA during in vitro transcription by T7, T3, and SP6 RNA polymerases, introducing reactive primary amines into the RNA product . This enables downstream conjugation with amine-reactive labels such as NHS esters of fluorescent dyes or biotin, making it a foundational reagent for non-radioactive RNA labeling, cRNA synthesis, and microarray analysis [2]. Unlike directly labeled UTP analogs, Amino-11-UTP offers a flexible, indirect labeling approach that preserves transcription efficiency while providing a versatile platform for diverse downstream applications [3].

Why Generic Substitution Fails: Amino-11-UTP vs. Other Modified UTP Analogs in RNA Labeling Workflows


Not all modified UTP analogs are functionally equivalent for RNA labeling. Critical differences in linker length, steric accessibility, and impact on downstream fluorescence performance directly affect experimental outcomes [1]. For example, while Aminoallyl-UTP (AA-UTP) and Amino-11-UTP both provide an amino handle for post-labeling, the significantly longer 11-atom linker in Amino-11-UTP minimizes static quenching of conjugated fluorophores compared to the shorter C3-allyl linker in AA-UTP [2]. Similarly, directly labeled UTP analogs (e.g., Cy-UTP) compromise transcription yield and exhibit lower labeling efficiency than indirect amino-modified approaches [3]. Furthermore, hapten-modified UTPs such as Biotin-11-UTP show reduced labeled RNA yield relative to amino-allyl modified counterparts, underscoring that substitution without considering these performance parameters can lead to suboptimal signal intensity and reproducibility [4]. These differences mandate compound-specific selection based on quantitative performance data.

Quantitative Differentiation: Amino-11-UTP vs. Comparator Nucleotides in Key Performance Dimensions


Extended 11-Atom Linker Reduces Fluorescence Quenching Compared to AA-UTP

Amino-11-UTP incorporates an 11-atom linker separating the amino group from the uridine base, which is substantially longer than the C3-allyl linker (~5 atoms) found in standard Aminoallyl-UTP (AA-UTP) [1]. This extended linker physically distances the conjugated fluorophore from the nucleobase, thereby preventing static quenching interactions that otherwise reduce fluorescence intensity . While AA-UTP-conjugated dyes may experience partial quenching due to proximity to the RNA backbone, Amino-11-UTP maintains fluorophore quantum yield closer to that of free dye [2].

RNA labeling Fluorescence quenching Linker optimization

Indirect Amino-Modified UTP Labeling Yields 2-3-Fold Higher Signal than Direct Cy-UTP Incorporation

In a comparative microarray labeling study, indirect labeling using aminoallyl-UTP (aa-UTP) followed by Cy-dye conjugation produced 2-3-fold higher degrees of labeling and fluorescent hybridization signals compared to direct incorporation of Cy-UTP [1]. The same indirect labeling principle applies to Amino-11-UTP, which shares the amino-functional handle and is expected to yield comparable signal amplification benefits. The study further identified an optimal labeling density of 1 dye per 20-25 nucleotides by adjusting the aa-UTP:UTP ratio, providing a tunable parameter for maximizing signal-to-noise ratio [1].

Microarray cRNA labeling Fluorescence intensity

Transcription Efficiency with Amino-11-UTP Remains Comparable to Unmodified UTP

Multiple independent technical datasheets report that the efficacy of RNA synthesis using Amino-11-UTP is "almost the same" as that when using non-labeled nucleotide triphosphates [1][2]. While no peer-reviewed quantitative yield data is publicly available for Amino-11-UTP specifically, the observed preservation of transcription efficiency is consistent across class-related amino-modified UTP analogs, which generally maintain yields within 90-100% of unmodified UTP controls under optimized substitution ratios [3].

In vitro transcription RNA yield Enzymatic incorporation

Allylamine-UTP Produces Higher Labeled RNA Yield than Biotin-11-UTP in cRNA Probe Synthesis

In a direct head-to-head comparison, biotinylated cRNA probes labeled with allylamine-UTP (an amino-allyl analog structurally related to Amino-11-UTP) produced a higher yield of labeled RNA compared to those labeled with biotin-11-UTP, which contains the biotin hapten directly attached via an 11-atom linker [1]. The study evaluated both labeling strategies in an in situ hybridization assay on rat pituitary tissue, demonstrating that the amino-allyl modification approach (indirect labeling) outperforms direct hapten conjugation in terms of labeled RNA yield, while maintaining comparable detection sensitivity to 35S-radiolabeled probes [1]. This finding underscores the functional advantage of the amino handle over pre-conjugated hapten nucleotides.

cRNA probe In situ hybridization Non-isotopic labeling

Optimal Application Scenarios for Amino-11-UTP: From Microarray Analysis to In Situ Hybridization


High-Sensitivity Microarray Gene Expression Profiling

Amino-11-UTP is ideally suited for cRNA synthesis and subsequent Cy-dye labeling in microarray applications where high signal intensity and low background are critical [1]. The extended 11-atom linker reduces fluorophore quenching, while the indirect labeling approach yields 2-3-fold higher signals compared to direct Cy-UTP incorporation [2]. This combination enables reliable detection of low-abundance transcripts from limited starting material, such as laser-capture microdissected samples or small clinical biopsies.

Non-Radioactive In Situ Hybridization (ISH) Probes

For detection of specific mRNA targets in tissue sections, Amino-11-UTP provides a superior alternative to directly hapten-labeled UTP analogs. As demonstrated by the higher labeled RNA yield with allylamine-UTP versus biotin-11-UTP, the amino-functional approach generates more labeled probe per transcription reaction, enhancing hybridization signal intensity while maintaining sensitivity comparable to 35S-radiolabeled probes [3]. Post-labeling flexibility also allows customization with various detection moieties (e.g., biotin, digoxigenin, fluorophores) based on the required detection system.

Fluorescence-Based RNA Tracking and Single-Molecule Imaging

The 11-atom linker of Amino-11-UTP physically distances conjugated fluorophores from the RNA backbone, minimizing static quenching and preserving quantum yield closer to that of free dye [4]. This property is essential for advanced fluorescence microscopy techniques including single-molecule FISH (smFISH), STED, and live-cell RNA tracking, where maximal photon output and minimal photobleaching are required for accurate spatiotemporal resolution of RNA dynamics.

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